![molecular formula C8H16N2O5 B082287 Piperazine DL-Malate CAS No. 14852-14-3](/img/structure/B82287.png)
Piperazine DL-Malate
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Overview
Description
Piperazine DL-Malate is a chemical compound with the molecular formula C4H10N2·C4H6O5 and a molecular weight of 220.23 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The crystal structure of the 1:2 complex of piperazine-1,4-diium (DL)-hydrogen malate has been reported . All the Hydrogen atoms attached to Nitrogen atoms of piperazine-1,4-diium are involved in bifurcated hydrogen bonding .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
Piperazine DL-Malate is a solid at 20 degrees Celsius .Scientific Research Applications
Enhanced mRNA Delivery and Cancer Immunotherapy
Piperazine-derived ionizable lipids have been used for enhanced mRNA delivery and cancer immunotherapy . In a study, a series of new ionizable amino lipids with piperazine-derived headgroups were designed and a group of lipid nanoparticles (LNPs) were constructed to promote the transfection activity of mRNA cargos . This provides a promising platform for clinical cancer immunotherapy .
Drug Development
The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .
Crystal Structure Analysis
The crystalline salt of piperazine-1,4-diium (DL-)hydrogen malate (1:2) has been prepared and characterized by X-ray crystallography . The title salt crystallizes in monoclinic space group P21/n . This application is important in the field of crystallography and materials science.
Mechanism of Action
Target of Action
Piperazine DL-Malate, like other piperazine derivatives, primarily targets the GABA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Piperazine DL-Malate acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .
Biochemical Pathways
It is known that piperazine derivatives can have a significant impact on various biochemical pathways due to their widespread presence in drugs and bioactive molecules
Pharmacokinetics
The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .
Result of Action
The primary result of Piperazine DL-Malate’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is why piperazine compounds, including Piperazine DL-Malate, are often used as anthelmintic agents .
Safety and Hazards
Future Directions
The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .
properties
IUPAC Name |
2-hydroxybutanedioic acid;piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUENZFJVXCFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(C(=O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608257 |
Source
|
Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine DL-Malate | |
CAS RN |
14852-14-3 |
Source
|
Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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